3-Chloro-2-fluoro-6-hydrazinopyridine
Description
Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemical and pharmaceutical research. globalresearchonline.netnih.gov These compounds are ubiquitous in nature, forming the core of essential molecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In the laboratory and industry, pyridine derivatives are indispensable as solvents, reagents, and versatile building blocks for the synthesis of more complex molecules. globalresearchonline.net
The significance of pyridine scaffolds is particularly pronounced in medicinal chemistry. The pyridine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net Pyridine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. globalresearchonline.netwisdomlib.org This broad spectrum of activity has fueled extensive research into the synthesis and functionalization of novel pyridine-based compounds. globalresearchonline.netresearchgate.net
Structural Characteristics and Chemical Importance of Hydrazine (B178648) and Halogen Substituents in Pyridine Systems
The introduction of hydrazine (-NHNH2) and halogen (e.g., -Cl, -F) substituents onto a pyridine ring dramatically influences its chemical properties and reactivity. The hydrazine group is a potent nucleophile and can participate in a variety of reactions, most notably condensation reactions with carbonyl compounds to form hydrazones. nih.gov This reactivity makes hydrazinopyridines valuable intermediates in the synthesis of a diverse range of heterocyclic systems.
Halogen substituents, being electron-withdrawing, modulate the electron density of the pyridine ring. acs.org This electronic effect can influence the reactivity of the ring in various chemical transformations. acs.org Furthermore, halogen atoms can serve as leaving groups in nucleophilic substitution reactions, providing a handle for further molecular elaboration. smolecule.com The specific type of halogen and its position on the ring can fine-tune the molecule's steric and electronic properties, which is a key strategy in drug design and materials science. researchgate.net
Proposed Research Value and Unique Structural Features of 3-Chloro-2-fluoro-6-hydrazinopyridine in Chemical Synthesis and Applied Sciences
This compound is a heterocyclic organic compound with the molecular formula C5H5ClFN4. smolecule.com Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a hydrazine group at the 6-position. This specific arrangement of functional groups imparts a unique combination of reactivity and potential biological activity.
The presence of two different halogen atoms (chloro and fluoro) offers opportunities for selective chemical manipulation. The differing reactivity of the C-Cl and C-F bonds could allow for regioselective nucleophilic substitution reactions, enabling the synthesis of complex, highly functionalized pyridine derivatives. smolecule.com The hydrazine group at the 6-position provides a reactive site for the construction of larger molecular architectures through the formation of hydrazones or by serving as a precursor to other functional groups. smolecule.com
The research value of this compound lies in its potential as a versatile building block. In pharmaceutical development, it can be used to synthesize novel bioactive compounds. smolecule.com Derivatives of this compound may also be explored for applications in agricultural chemistry as potential herbicides or insecticides. smolecule.com Furthermore, its unique chemical properties suggest it could be investigated for use in the development of new materials. smolecule.com
Contextual Review of Related Hydrazinopyridine Isomers and Fluorinated Pyridine Scaffolds
The study of this compound is informed by the broader context of research on related hydrazinopyridine isomers and fluorinated pyridine scaffolds. For instance, 3-Chloro-2-hydrazinopyridine (B1363166), an isomer lacking the fluorine atom, is a known versatile intermediate for synthesizing fused heterocyclic systems like pyridotriazines and triazolopyridines. Research on this compound has focused on optimizing its synthesis and exploring its reactivity in condensation and cyclization reactions. Another related compound, 2-Chloro-6-hydrazinopyridine, serves as an intermediate in the synthesis of pharmaceuticals, particularly those with anticancer and anti-infective properties.
The incorporation of fluorine into pyridine scaffolds is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov The development of synthetic methods to access fluorinated piperidines, the saturated analogues of pyridines, from fluoropyridine precursors highlights the importance of these fluorinated building blocks. nih.gov The study of how fluorine substitution affects the electronic properties and biological activity of pyridine-based molecules provides a valuable framework for understanding the potential of this compound. nih.gov
Structure
3D Structure
Properties
CAS No. |
2044706-89-8 |
|---|---|
Molecular Formula |
C5H5ClFN3 |
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
NNPNFPPWJZDBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Fluoro 6 Hydrazinopyridine and Analogous Pyridyl Hydrazines
Precursor Selection Strategies for Substituted Pyridine (B92270) Rings
The choice of the starting halopyridine is fundamental to the synthetic strategy. The nature and position of halogen substituents on the pyridine ring dictate the reactivity and the site of hydrazine (B178648) introduction.
Consideration of Dihalogenated Pyridines as Starting Materials for Hydrazine Introduction
Dihalogenated pyridines are common and effective precursors for creating hydrazinopyridines. For the synthesis of the analogous compound, 3-chloro-2-hydrazinopyridine (B1363166), 2,3-dichloropyridine is a widely utilized starting material google.comgoogle.comgoogle.comnih.gov. In this precursor, the two chlorine atoms have different reactivities towards nucleophilic attack. The chlorine atom at the C-2 position is significantly more activated due to its ortho relationship to the electron-withdrawing ring nitrogen, making it the preferred site for substitution by hydrazine nih.gov.
The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine is a robust and frequently reported method, forming the basis for numerous industrial processes google.comgoogle.comgoogle.com.
Exploration of Fluorinated Pyridine Precursors for Selective Functionalization
Fluorinated pyridines are also valuable precursors, often exhibiting enhanced reactivity in SNAr reactions. The fluorine atom, despite its high electronegativity, is an excellent leaving group in this context, particularly when positioned at the activated ortho (C-2, C-6) or para (C-4) positions of the pyridine ring nih.gov.
For the synthesis of 3-chloro-2-hydrazinopyridine, 2-fluoro-3-chloropyridine has been explored as an alternative starting material google.com. In this case, the fluorine atom at the activated C-2 position is selectively displaced by hydrazine.
For the target compound, 3-chloro-2-fluoro-6-hydrazinopyridine , a logical precursor would be 3-chloro-2,6-difluoropyridine . In this tri-substituted pyridine, both fluorine atoms are at positions activated by the ring nitrogen (C-2 and C-6). The selective substitution of just one of these fluorine atoms by hydrazine would be required, presenting a challenge in regioselectivity that depends heavily on precise control of reaction conditions.
Nucleophilic Substitution Reactions for Hydrazine Moiety Incorporation
The core transformation in the synthesis of pyridyl hydrazines is the nucleophilic aromatic substitution reaction, where hydrazine hydrate acts as the nucleophile to displace a halogen atom on the pyridine ring.
Reaction Pathways Involving Hydrazine Hydrate and Substituted Halopyridines
The reaction proceeds via a classic addition-elimination mechanism. Hydrazine hydrate attacks the electron-deficient carbon atom bearing a halogen substituent, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequently, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final hydrazinopyridine product researchgate.net.
The general reaction scheme for an analogous synthesis is as follows:
Figure 1: General reaction pathway for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate.
This pathway is well-documented for the reaction between 2,3-dichloropyridine and hydrazine hydrate to produce 3-chloro-2-hydrazinopyridine google.comnih.gov.
Optimization of Reaction Parameters: Solvent Systems, Temperature Control, and Reaction Duration
The efficiency and yield of the hydrazinolysis of halopyridines are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the duration of the reaction.
Solvent Systems: A variety of polar solvents have been successfully employed to facilitate the reaction between the halopyridine and hydrazine hydrate. The solvent's role is to dissolve the reactants and facilitate the formation of the polar Meisenheimer intermediate. Commonly used solvents include alcohols (ethanol, methanol), amides (N,N-dimethylformamide, N,N-dimethylacetamide), ethers (dioxane, tetrahydrofuran), and alcohol amines (N,N-dimethylpropanolamine) google.comgoogle.compatsnap.comasianpubs.org. The choice of solvent can significantly impact reaction time and product yield google.comgoogle.com.
Temperature and Duration: The reaction is typically conducted at elevated temperatures, often under reflux, to overcome the activation energy of the substitution. Reaction times can vary widely, from a few hours to over 72 hours, depending on the reactivity of the substrate and the chosen solvent system google.comnih.govpatsnap.com. For instance, the reaction of 2,3-dichloropyridine with hydrazine hydrate has been reported to proceed to completion in 4-8 hours under reflux in polar solvents like ethanol (B145695) or DMF, while other conditions might require longer periods google.com. One patented process describes heating the mixture to 130°C for 10 hours to achieve a high yield google.com.
The table below summarizes various reported conditions for the synthesis of the analogous compound, 3-chloro-2-hydrazinopyridine.
| Starting Material | Solvent | Temperature (°C) | Duration | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloropyridine | Ethanol | Reflux | 2 h | 65 | nih.gov |
| 2,3-Dichloropyridine | N,N-Dimethylpropanolamine | 130 | 10 h | 95 | google.com |
| 2,3-Dichloropyridine | Ethanol | Reflux | 6 h | 97 | google.com |
| 2,3-Dichloropyridine | N,N-Dimethylformamide (DMF) | Reflux | 6 h | 97 | google.com |
| 2,3-Dichloropyridine | Dioxane | Reflux | 6 h | 96 | patsnap.com |
| 2,3-Dichloropyridine | Tetrahydrofuran (THF) | Reflux | 12 h | - | patsnap.com |
Strategies for Controlling Regioselectivity and Yield in Halogenated Pyridine Reactions
Regioselectivity: In polysubstituted halopyridines, controlling which halogen is replaced is crucial. The inherent electronic properties of the pyridine ring direct nucleophilic attack preferentially to the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen nih.gov. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. The C-3 (meta) position does not allow for this stabilization, making substitution at this position much less favorable.
In the case of 2,3-dichloropyridine, this electronic preference overwhelmingly favors the substitution of the C-2 chlorine atom, leading to the selective formation of 3-chloro-2-hydrazinopyridine nih.gov. When considering a precursor like 3-chloro-2,6-difluoropyridine for the synthesis of the target molecule, both the C-2 and C-6 positions are activated. Achieving selective substitution at the C-6 position would require careful manipulation of reaction conditions, potentially exploiting subtle differences in steric hindrance or electronic influence between the two sites.
Yield: Maximizing product yield involves several strategies. One key factor is the molar ratio of the reactants. An excess of hydrazine hydrate is often used to ensure the complete consumption of the halopyridine starting material and drive the reaction to completion google.comgoogle.com. Patented methods for synthesizing 3-chloro-2-hydrazinopyridine specify a molar ratio of 2,3-dichloropyridine to hydrazine hydrate between 1:4 and 1:6 to achieve yields as high as 95-99% google.com. The addition of a suitable polar solvent has also been shown to dramatically shorten reaction times and improve yields compared to solvent-free reactions google.com. Post-reaction workup, such as cooling to induce crystallization followed by filtration, is a common method to isolate the product in high purity google.comgoogle.compatsnap.com.
Alternative Synthetic Routes to Pyridyl Hydrazines
An important alternative pathway for the synthesis of pyridyl hydrazines involves the reduction of the corresponding diazonium salts. This method is a significant alternative to other synthetic routes, such as nucleophilic substitution of halopyridines with hydrazine. The process typically begins with the diazotization of an aminopyridine precursor. This is followed by a reduction step to yield the desired pyridyl hydrazine.
The diazotization of 3-aminopyridine derivatives can be carried out under anhydrous conditions using an alkyl nitrite, such as t-butyl nitrite, in the presence of an acid. google.com This generates a pyridine-diazonium salt intermediate. google.com Subsequently, this intermediate can be reduced to the corresponding hydrazine.
Various reducing agents can be employed for this transformation, including sodium bisulfite, stannous chloride, or zinc dust. libretexts.org The choice of reducing agent can be critical to the success and efficiency of the reaction. For instance, a mild reducing agent like sodium bisulfite is often preferred. The reduction mechanism with sodium bisulfite may involve an initial sulfur-nitrogen coupling. libretexts.org
Ascorbic acid has also been reported as a mild and effective reducing agent for the conversion of diazonium salts to hydrazines, offering a metal-free alternative. durham.ac.uk This method has been demonstrated on a large scale, highlighting its potential for industrial applications. durham.ac.uk
It is important to note that the stability of pyridinediazonium salts can vary. For example, pyridine-2-diazonium salts are known to be very unstable and difficult to isolate. google.com
The table below summarizes various reducing agents used in the synthesis of hydrazines from diazonium salts.
| Reducing Agent | Key Features | Reference |
|---|---|---|
| Sodium Sulfite | Preferred reducing agent for benzenediazonium salts. orgsyn.org | orgsyn.org |
| Stannous Chloride | A common reducing agent for diazonium salts. libretexts.org | libretexts.org |
| Ascorbic Acid | A mild, metal-free reducing agent that has been used for large-scale synthesis. durham.ac.uk | durham.ac.uk |
| Sodium Borohydride | Can be used for the reduction of diazonium salts. |
Scale-Up Considerations and Process Intensification in Industrial Synthesis of Hydrazinopyridine Derivatives
The transition from laboratory-scale synthesis to industrial production of hydrazinopyridine derivatives presents several challenges that necessitate careful consideration of scale-up parameters and process intensification strategies. A primary concern in the large-scale synthesis of compounds like 2-hydrazinopyridine (B147025) from 2-chloropyridine (B119429) and hydrazine hydrate is the management of the large excess of hydrazine hydrate often required in laboratory procedures. researchgate.net This excess is problematic during scale-up, impacting both cost and safety. researchgate.net
Process intensification techniques, such as the use of continuous flow reactors, offer significant advantages for the synthesis of pyridine derivatives. beilstein-journals.orgresearchgate.net Continuous flow processing can mitigate issues related to the limited penetration depth of microwave irradiation in large batch reactors and allows for better control over reaction conditions. beilstein-journals.orgresearchgate.net This approach can lead to improved yields, reduced reaction times, and enhanced safety. For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully transferred from a microwave batch reaction to a continuous flow process. beilstein-journals.orgresearchgate.net
Researchers at Virginia Commonwealth University have developed a highly efficient method for manufacturing pyridine compounds by moving from a five-step batch process to a single continuous step using flow reactors. vcu.edu This resulted in a projected 75% reduction in production costs and an increase in yield from 58% to 92%. vcu.edu
Key considerations for the industrial synthesis of hydrazinopyridine derivatives include:
Solvent Selection and Recovery: The choice of solvent is crucial. For example, in one patented process for synthesizing 3-chloro-2-hydrazinopyridine, N,N-dimethylpropanolamine was selected as a solvent that also acts as an acid-binding agent, promoting the reaction. google.com The process also includes steps for solvent recovery to improve sustainability. google.com
Reaction Conditions: Optimizing reaction temperature, pressure, and catalyst selection is vital for maximizing yield and minimizing by-products. The vapor phase aminocyclization to produce pyridine bases, for instance, is highly dependent on parameters like temperature, catalyst type, and reactant ratios. researchgate.net
Safety: The use of hazardous materials like hydrazine hydrate requires stringent safety protocols, especially at an industrial scale. google.com
Waste Reduction: Developing synthetic routes that minimize waste is a key aspect of green chemistry and is crucial for environmentally responsible industrial production. google.com
The following table outlines some of the key process parameters and their impact on the industrial synthesis of pyridine derivatives.
| Parameter | Considerations for Scale-Up | Potential Impact |
|---|---|---|
| Reactant Stoichiometry | Reducing excess of hazardous reagents like hydrazine hydrate. researchgate.net | Improved safety, reduced cost, and less waste. |
| Reaction Technology | Transitioning from batch to continuous flow processing. beilstein-journals.orgresearchgate.netvcu.edu | Enhanced process control, improved yield, and greater safety. vcu.edu |
| Solvent | Selection of appropriate solvents and implementation of recovery systems. google.com | Increased efficiency and reduced environmental impact. google.com |
| Catalyst | Optimization of catalyst type and reaction conditions. researchgate.net | Higher selectivity and conversion rates. researchgate.net |
Synthetic Routes for Derivatization of this compound
The unique arrangement of functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems. The hydrazine group provides a reactive site for condensation reactions, while the chlorine and fluorine atoms can be targeted for nucleophilic substitution.
A common derivatization strategy involves the reaction of the hydrazine moiety with carbonyl compounds to form hydrazones. For example, 3-chloro-2-hydrazinopyridine can react with various aldehydes to produce 3-chloro-2-hydrazinopyridine derivatives. google.com These reactions are often catalyzed by acids, such as acetic acid. google.com
The resulting hydrazones can then undergo further transformations. The pyridine ring itself can be a scaffold for building more complex structures. The presence of the electron-withdrawing chlorine atom influences the reactivity of the pyridine ring in cyclization and condensation reactions.
Furthermore, the hydrazine group can act as a bifunctional nucleophile, enabling cyclocondensation reactions with various reagents to form fused heterocyclic systems like triazoles. The pyridine nitrogen and the hydrazine moiety can also participate in coordination chemistry, facilitating the formation of metal complexes.
The following table provides examples of derivatization reactions involving hydrazinopyridines.
| Reactant | Reaction Type | Resulting Structure |
|---|---|---|
| Aldehydes/Ketones | Condensation | Hydrazones |
| Isothiocyanates | Cyclocondensation | 1,2,4-Triazole-3-thiols |
| Dicarbonyl Compounds | Condensation/Cyclization | Pyrazoles |
| α-Haloketones | Heterocyclization | Thiophene derivatives nih.gov |
Chemical Reactivity and Reaction Mechanisms of 3 Chloro 2 Fluoro 6 Hydrazinopyridine
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine moiety at the C6 position is a potent nucleophile and a key precursor for the construction of fused heterocyclic rings. Its reactivity is central to the synthetic utility of the parent molecule.
Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazone Derivatives
The terminal nitrogen of the hydrazine group readily undergoes condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones. This reaction, typically acid-catalyzed, proceeds through a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives. The initial nucleophilic attack by the -NH2 group on the carbonyl carbon forms a tetrahedral intermediate, which then dehydrates to yield the corresponding N-(pyridin-6-yl)hydrazone.
This transformation is a foundational method for elaborating the hydrazine functional group into more complex structures. For instance, reacting 3-chloro-2-hydrazinopyridine (B1363166) with various substituted benzaldehydes in the presence of a catalytic amount of acetic acid in ethanol (B145695) yields the corresponding 3-chloro-2-(2-arylmethylene)hydrazinopyridine derivatives. google.com This reaction is generally high-yielding and proceeds under mild conditions. nih.govresearchgate.netsemanticscholar.org
| Hydrazine Precursor | Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-chloro-2-hydrazinopyridine | 2-methylbenzaldehyde | Ethanol, Acetic Acid (cat.), RT | 3-chloro-2-(2-(2-methylbenzylidene)hydrazinyl)pyridine | google.com |
| Cyanoacetyl hydrazine | 3-acetylpyridine | 1,4-dioxane | Hydrazide-hydrazone derivative | nih.gov |
| 2,6-bis-hydrazinopyridine | Various Ketones | General conditions | Bis-hydrazone derivatives | researchgate.net |
Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocyclic Systems (e.g., Triazolo[4,3-a]pyridine derivatives, Pyrazolylpyridines)
The hydrazine group is a key functionality for synthesizing fused bicyclic and tricyclic heterocyclic systems, most notably nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine derivatives. This is typically achieved by reacting the 6-hydrazino group with reagents containing a single carbon atom that can undergo cyclization. Common reagents include orthoesters (like triethyl orthoformate), carboxylic acids, or acyl chlorides. organic-chemistry.orgnih.gov
The reaction mechanism involves an initial acylation or condensation with the terminal nitrogen of the hydrazine, followed by an intramolecular cyclodehydration. The pyridine (B92270) ring nitrogen at position 1 acts as a nucleophile, attacking the newly formed imine or related intermediate, leading to the formation of the five-membered triazole ring fused to the pyridine core. This synthetic strategy is a robust method for creating compounds with significant pharmacological interest. nih.govresearchgate.net For example, 2-chloropyridine (B119429) can be reacted with semicarbazide, followed by cyclization, to form 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. google.com
Similarly, reaction with diketones or their equivalents can lead to the formation of pyrazolylpyridine derivatives. The hydrazine moiety reacts with the two carbonyl groups of a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring appended to the pyridine core.
| Starting Material | Reagent | Key Intermediate Step | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 2-hydrazinopyrazine | Triethoxymethane | Cyclization | nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine | nih.gov |
| 2-chloropyridine | Hydrazides | Palladium-catalyzed addition, then dehydration | nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines | organic-chemistry.org |
| 2-chloro-6-methylpyridine | Semicarbazide hydrochloride | Heating in 2-ethoxyethanol | 5-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | google.com |
Redox Chemistry of the Hydrazine Moiety: Oxidation to Azo Compounds and Reduction to Hydrazones or Amines
The hydrazine functional group is susceptible to both oxidation and reduction, although these reactions are less common in synthetic applications compared to condensation and cyclization. Mild oxidation of the hydrazine moiety can lead to the formation of a diazo group, which can be a reactive intermediate. More vigorous oxidation can cleave the C-N bond, replacing the hydrazine group with a hydrogen atom (de-hydrazination).
Reactivity of Halogen Substituents on the Pyridine Ring
The pyridine ring of 3-Chloro-2-fluoro-6-hydrazinopyridine is electron-deficient due to the electronegativity of the ring nitrogen atom. This property, combined with the presence of two halogen atoms, makes the ring susceptible to nucleophilic aromatic substitution and enables palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2, C3, and C6 Positions, considering Activation by Other Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. libretexts.org
In this compound, the ring nitrogen and the chlorine atom activate the C2 position towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often displaced more readily than chlorine, due to the high electronegativity of the fluorine atom which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov Therefore, the C2-fluoro substituent is the most probable site for SNAr. A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410) to introduce new functional groups at this position. The electron-donating hydrazine group at the C6 position further influences the regioselectivity of the substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation at Halogenated Sites
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the halogenated sites of the pyridine ring. sigmaaldrich.com While C-F bonds are generally unreactive in these transformations, the C-Cl bond at the C3 position can participate in reactions such as the Suzuki and Sonogashira couplings. mdpi.commdpi.com
The Suzuki coupling reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly versatile for creating biaryl linkages. Although aryl chlorides are less reactive than bromides or iodides, specialized ligand systems (e.g., using bulky, electron-rich phosphine (B1218219) ligands) can effectively catalyze the coupling of chloropyridines. researchgate.netnih.gov
The Sonogashira coupling reaction enables the formation of a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org It is a highly efficient method for synthesizing aryl-alkyne structures. As with the Suzuki reaction, the coupling of aryl chlorides like the one at the C3 position of the target molecule requires optimized conditions to overcome the lower reactivity of the C-Cl bond. nih.govsoton.ac.uk
| Reaction | Coupling Partner | Typical Catalyst/Conditions | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl | organic-chemistry.orgresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine) | Aryl-Alkynyl | wikipedia.orglibretexts.org |
Synergistic and Antagonistic Effects of Chlorine, Fluorine, and Hydrazine Substituents on Pyridine Ring Reactivity
The electronic nature of the substituents plays a pivotal role in the reactivity of the pyridine ring. Both chlorine and fluorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution by reducing the electron density of the aromatic system. The fluorine atom at the 2-position and the chlorine atom at the 3-position would work in concert to significantly decrease the ring's nucleophilicity.
Conversely, the hydrazine group (-NHNH2) at the 6-position is an electron-donating group through resonance (+R effect), where the lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This electron-donating character would tend to activate the ring towards electrophilic attack, particularly at the ortho and para positions relative to the hydrazine group.
The interplay between these opposing electronic forces creates a complex reactivity profile. The strong deactivating inductive effects of the halogens would likely dominate, making electrophilic aromatic substitution challenging. However, the activating effect of the hydrazine group could direct any potential electrophilic attack to specific positions and may facilitate reactions under forcing conditions.
In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the chlorine and fluorine substituents would make the pyridine ring more susceptible to attack by nucleophiles. The positions ortho and para to the electron-withdrawing groups are typically the most activated. Therefore, the chlorine at the 3-position and the fluorine at the 2-position would enhance the likelihood of nucleophilic substitution at these and other activated positions on the ring. The hydrazine group, being electron-donating, would have an antagonistic effect, deactivating the ring towards nucleophilic attack.
The following table summarizes the expected electronic effects of the substituents:
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution | Overall Effect on Nucleophilic Aromatic Substitution |
| Fluorine | 2 | Strong | Weak | Deactivating | Activating |
| Chlorine | 3 | Strong | Weak | Deactivating | Activating |
| Hydrazine | 6 | Weak | Strong | Activating | Deactivating |
Investigations into Reaction Mechanisms and Kinetics
Specific mechanistic and kinetic studies for this compound are not readily found in the surveyed literature. However, based on the reactivity of similarly substituted pyridines, several reaction pathways can be postulated.
One of the primary reactions the hydrazine moiety undergoes is condensation with carbonyl compounds to form hydrazones. This reaction is fundamental in the synthesis of various heterocyclic systems. The kinetics of such a reaction would be influenced by the electronic environment of the pyridine ring. The electron-withdrawing halogens would decrease the nucleophilicity of the hydrazine group, potentially slowing down the rate of condensation compared to an unsubstituted hydrazinopyridine.
Nucleophilic substitution of the halogen atoms is another key reaction pathway. The fluorine atom at the 2-position is generally more susceptible to nucleophilic displacement than the chlorine atom at the 3-position in pyridine systems, a phenomenon often attributed to the greater electronegativity of fluorine and its ability to better stabilize the transition state. Kinetic studies would be necessary to determine the relative rates of substitution at these two positions and to elucidate the precise mechanism, which could proceed via an SNAr (addition-elimination) pathway.
A hypothetical reaction scheme for the nucleophilic substitution of the fluorine atom is presented below:
Figure 1: Postulated SNAr Mechanism for Nucleophilic Substitution at the 2-position
To quantify the reactivity and understand the reaction mechanisms of this compound, detailed experimental investigations would be required. This would involve performing reactions with various electrophiles and nucleophiles, followed by product analysis and kinetic monitoring. Techniques such as Hammett plots could be employed to correlate reaction rates with the electronic properties of different substituents, providing valuable insights into the transition state of the reactions.
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Fluoro 6 Hydrazinopyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 3-Chloro-2-fluoro-6-hydrazinopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a complete picture of its atomic connectivity and chemical environment.
In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the hydrazine (B178648) moiety. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating hydrazine group. The protons of the hydrazine group (-NHNH₂) would likely appear as broad signals due to quadrupole effects and chemical exchange, with their chemical shift being solvent-dependent.
The ¹³C NMR spectrum would reveal five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon attached to the chlorine atom would also show a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) No experimental data is available. Values are for illustrative purposes based on known substituent effects on pyridine rings.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | ~7.0-7.5 | - | ³JHH, ⁴JHF |
| H-5 | ~6.5-7.0 | - | ³JHH, ⁵JHF |
| -NH- | Variable (broad) | - | - |
| -NH₂ | Variable (broad) | - | - |
| C-2 | - | ~155-165 | ¹JCF |
| C-3 | - | ~120-130 | ²JCF |
| C-4 | - | ~140-150 | ³JCF |
| C-5 | - | ~110-120 | ⁴JCF |
| C-6 | - | ~150-160 | ³JCF |
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an electron-deficient pyridine ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-5), providing valuable information about the substitution pattern on the ring.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the aromatic protons on the pyridine ring by showing cross-peaks between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with the directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to identifying the connectivity between atoms over two or three bonds. It would show correlations between protons and non-protonated carbons (such as C-2, C-3, and C-6) and would be instrumental in confirming the positions of the chloro, fluoro, and hydrazine substituents.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate molecular mass of this compound, which would, in turn, confirm its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could involve the loss of the hydrazine group, the halogen atoms, or cleavage of the pyridine ring. The fragmentation of highly fluorinated pyridine derivatives often involves the formation of stable negative ions.
Table 2: Predicted HRMS Data for this compound (Illustrative) No experimental data is available. Values are calculated based on elemental composition.
| Ion | Calculated m/z | Elemental Composition |
|---|---|---|
| [M+H]⁺ (for ³⁵Cl) | 162.0334 | C₅H₆Cl³⁵FN₃ |
| [M+H]⁺ (for ³⁷Cl) | 164.0305 | C₅H₆Cl³⁷FN₃ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (in the fingerprint region, typically below 1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.
Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Mixture Separation
Chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are fundamental tools in the synthesis and analysis of this compound and its derivatives. These methods are routinely employed to ensure the purity of the final products, track the conversion of reactants to products during a chemical reaction, and separate components from a mixture.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method frequently used for real-time reaction monitoring. For compounds related to this compound, silica (B1680970) gel plates are a common choice for the stationary phase. A mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane (B92381) is often effective. The polarity of the solvent system can be adjusted to achieve optimal separation of spots on the TLC plate. The positions of the compounds are visualized under UV light, and their retention factors (Rf values) are calculated.
High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to purity assessment. For pyridine derivatives, HPLC is often coupled with a UV detector, as the pyridine ring exhibits strong absorbance in the UV region, typically around 260 nm. The choice of a suitable stationary phase (e.g., C18) and a well-defined mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is crucial for achieving high-resolution separation of the target compound from any impurities or starting materials.
Gas Chromatography (GC) is another powerful technique for purity determination, particularly for volatile and thermally stable compounds. When analyzing halogenated compounds like this compound, the use of a halogen-specific detector (XSD) can provide enhanced sensitivity and selectivity. Alternatively, coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components based on their mass-to-charge ratio.
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |
| TLC | Silica Gel | Ethyl Acetate/Hexane mixtures | UV Lamp (254 nm) | Reaction Monitoring, Purity Check |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient | UV-Vis Detector (approx. 260 nm) | Purity Assessment, Quantitative Analysis |
| GC | Capillary Column (e.g., DB-5) | Helium | Halogen-Specific Detector (XSD), Mass Spectrometry (MS) | Purity Assessment, Impurity Profiling |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of this compound. The absorption of UV or visible light by a molecule induces transitions of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the nature of the electronic transitions and the extent of conjugation within the molecule.
The pyridine ring, the core of this compound, possesses π electrons and non-bonding (n) electrons on the nitrogen atom. This allows for both π→π* and n→π* electronic transitions. The n→π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π→π* transitions. For substituted pyridines, these transitions can be observed in the UV region. For instance, a second n→π* electronic transition for the pyridine chromophore has been noted at approximately 240 nm. researchgate.net
The substituents on the pyridine ring—chlorine, fluorine, and hydrazine—significantly influence the electronic absorption spectrum. Both chlorine and fluorine are halogens that can exert both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The hydrazino group (-NHNH2) is a strong electron-donating group through resonance. These substituent effects alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity (hyperchromic or hypochromic effects).
The solvent in which the spectrum is recorded can also play a crucial role. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the λmax values. This phenomenon, known as solvatochromism, can provide further information about the nature of the electronic transitions.
Interactive Data Table: Expected UV-Visible Absorption Characteristics for Substituted Pyridines
| Transition Type | Typical Wavelength Range (nm) | Expected Influence of Substituents (Cl, F, -NHNH2) | Solvent Effects |
| n→π | 240 - 300 | Shift in λmax due to altered energy of non-bonding orbitals. | Pronounced shifts with solvent polarity changes. |
| π→π | 200 - 270 | Shift in λmax due to changes in the π-conjugated system. | Less pronounced shifts compared to n→π* transitions. |
Computational and Theoretical Studies of 3 Chloro 2 Fluoro 6 Hydrazinopyridine
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods
Geometry Optimization and Conformational Analysis of the Isolated Molecule
No published studies detailing the geometry optimization or conformational analysis of 3-Chloro-2-fluoro-6-hydrazinopyridine were found. Such a study would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps, Ionization Potentials, and Electron Affinities
There is no available data on the Frontier Molecular Orbitals (HOMO-LUMO) for this compound. An FMO analysis would be crucial in understanding the molecule's electronic behavior, including its kinetic stability and chemical reactivity.
Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)
Specific chemical reactivity descriptors for this compound have not been computationally determined. These descriptors are valuable for predicting how the molecule will interact with other chemical species.
Simulation of Spectroscopic Properties (e.g., IR, Raman, UV-Vis, NMR) for Comparative Analysis with Experimental Data
While experimental spectroscopic data may exist for this compound, no computational simulations of its IR, Raman, UV-Vis, or NMR spectra have been published. Such simulations are instrumental in interpreting experimental data and confirming molecular structures.
Reaction Mechanism Predictions and Transition State Characterization
There are no computational studies on the prediction of reaction mechanisms or the characterization of transition states involving this compound. This type of research would provide valuable insights into the pathways of reactions in which this compound participates.
Molecular Docking and Ligand Interaction Studies with Hypothetical Biological Targets
No molecular docking or ligand interaction studies for this compound have been reported. These computational techniques are essential for predicting the binding affinity and interaction patterns of a molecule with biological targets, which is a key step in drug discovery.
Solvent Effects and Intermolecular Interactions through Explicit and Implicit Solvation Models
No data available.
Applications of 3 Chloro 2 Fluoro 6 Hydrazinopyridine As a Versatile Synthetic Building Block
Role in the Modular Construction of Complex Organic Architectures
3-Chloro-2-fluoro-6-hydrazinopyridine is a heterocyclic organic compound that serves as a highly versatile intermediate in the synthesis of a wide array of more complex molecules. smolecule.com Its utility as a building block stems from the specific arrangement of its functional groups, which allows for the stepwise and controlled construction of diverse molecular architectures. The compound features a pyridine (B92270) ring substituted with both chlorine and fluorine atoms, as well as a reactive hydrazine (B178648) group (-NHNH2). smolecule.com
This dual reactivity is key to its role in modular synthesis. The hydrazine moiety is a potent nucleophile and provides a reactive site for condensation reactions, for instance with carbonyl compounds to form hydrazones. smolecule.com Simultaneously, the chlorine and fluorine atoms on the pyridine ring can be displaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com This ability to participate in different, controlled reaction types enables chemists to build complex organic structures in a deliberate, step-by-step manner.
Precursor in Medicinal Chemistry Research for the Synthesis of Novel Heterocyclic Scaffolds
In medicinal chemistry, this compound functions as a foundational building block for synthesizing novel bioactive compounds, particularly those containing heterocyclic scaffolds. smolecule.com Pyridine and hydrazine structures are ubiquitous in a vast array of pharmaceuticals, and their incorporation can impart significant biological activity to a molecule. The pyridine ring can influence a molecule's solubility, basicity, and capacity for hydrogen bonding, making it a prized component in drug design. This compound serves as a starting point for creating new chemical entities that can be tested for various therapeutic applications. smolecule.com
Development of Derivatized Compounds for Exploring Biological Target Interactions
The structure of this compound makes it an ideal precursor for developing derivatized compounds aimed at exploring interactions with biological targets. smolecule.com Pyridine derivatives are frequently evaluated for their ability to inhibit specific enzymes, a common strategy in drug development. smolecule.com Research in this area focuses on synthesizing a library of related compounds and evaluating how they bind to target proteins or enzymes to understand their mechanism of action at a molecular level. smolecule.com The structural features of this compound suggest potential for interaction with biological targets involved in cancer progression, and similar compounds have shown potential as antimicrobial agents. smolecule.com
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies to Optimize Functional Properties
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to optimize a compound's biological activity by making targeted structural modifications. This compound is a valuable scaffold for such studies. By synthesizing a series of analogues where the chloro, fluoro, or hydrazine groups are modified or replaced, researchers can systematically investigate how these changes affect the compound's interaction with a biological target. nih.gov The strategic placement of fluorine, in particular, can significantly enhance a compound's metabolic stability and its binding affinity to enzymes or receptors. nbinno.comsemanticscholar.org This process allows chemists to tailor molecules to enhance their functional properties, leading to the development of more potent and selective therapeutic agents. nbinno.com
Utility in Agrochemical Synthesis for Crop Protection Agents
Beyond pharmaceuticals, this compound and its derivatives are valuable in agricultural chemistry for the development of crop protection agents. smolecule.com Pyridine-based compounds are integral to numerous agrochemicals, including herbicides, pesticides, and fungicides. nbinno.com The unique chemical properties of this building block allow for the synthesis of novel active ingredients designed to protect crops and improve yields. nbinno.com
Formulation of Herbicidal and Pesticidal Agents
Derivatives of this compound are explored for their potential herbicidal and insecticidal properties. smolecule.com A closely related intermediate, 3-chloro-2-hydrazinopyridine (B1363166), is crucial in the synthesis of new-generation insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. sn-tin.comgoogle.com These powerful pesticides function by acting on the calcium channels of insects, leading to muscle relaxation and anesthesia. sn-tin.comgoogle.com The demand for intermediates like hydrazinopyridines is growing in the pesticide industry due to their role in producing these highly effective crop protection products. google.com
Research into Fungicidal Compounds and their Efficacy against Plant Pathogens
Significant research has been conducted on the fungicidal potential of compounds derived from hydrazinopyridine scaffolds. Specifically, novel acylhydrazone compounds synthesized from the related precursor 3-chloro-2-hydrazinopyridine have demonstrated notable efficacy against several significant plant pathogens. google.com These new compounds have shown promising bactericidal activity, providing a foundation for the research and development of new pesticides. google.com Laboratory studies have quantified the inhibitory effects of these derivatives on specific pathogens at a concentration of 100 μg/ml. google.com
| Plant Pathogen | Disease Name | Efficacy (Inhibition Rate) |
|---|---|---|
| Xanthomonas spp. | Tomato Bacterial Spot | 82.54% google.com |
| Fusarium oxysporum | Cucumber Fusarium Wilt | 71.11% google.com |
| Puccinia spp. | Tomato Grey Mold Fungus | Good inhibitory effect reported google.com |
Contribution to Materials Science and Polymer Chemistry
The distinct combination of a fluorinated pyridine core and a reactive hydrazine moiety makes this compound a promising candidate for the development of novel polymers and functional materials. The presence of fluorine can impart properties such as thermal stability, chemical resistance, and low surface energy, while the hydrazine group offers a versatile handle for polymerization and functionalization reactions.
While direct polymerization of this compound is not extensively documented in dedicated research, its potential as a monomer or a key building block for specialty polymers and advanced coatings is significant. The hydrazine group is highly reactive and can participate in various polymer-forming reactions. For instance, it can react with dicarbonyl compounds (such as dialdehydes or diketones) through condensation reactions to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties.
The incorporation of the 3-chloro-2-fluoropyridine (B73461) moiety into a polymer backbone is anticipated to confer a range of enhanced properties. Fluorinated polymers are well-regarded for their exceptional characteristics, which can be attributed to the unique properties of the carbon-fluorine bond.
Potential Enhanced Properties of Polymers Incorporating this compound:
| Property | Influence of the this compound Moiety |
| Thermal Stability | The high strength of the C-F bond can increase the overall thermal and thermo-oxidative stability of the polymer. |
| Chemical Resistance | The electron-withdrawing nature of the fluorine and chlorine atoms can protect the polymer backbone from chemical attack. |
| Hydrophobicity and Oleophobicity | The low surface energy of fluorinated compounds can lead to coatings with excellent water and oil repellency. |
| Flame Retardancy | Halogenated compounds, including those with chlorine and fluorine, can contribute to the flame-retardant properties of materials. |
| Adhesion | The pyridine nitrogen and hydrazine group can potentially form hydrogen bonds or coordinate with surfaces, improving the adhesion of coatings. |
The synthesis of such specialty polymers could involve reacting this compound with various co-monomers to tailor the final properties of the material. For example, its reaction with aromatic dianhydrides could lead to the formation of polyimides with improved solubility and processability due to the presence of the halogenated pyridine unit. These polymers could find applications in high-performance coatings for aerospace, electronics, and protective apparel.
The pyridine ring is a common structural motif in a variety of functional organic materials due to its electron-deficient nature and its ability to participate in π-stacking interactions. The unique electronic properties of the 3-chloro-2-fluoropyridine core, combined with the potential for creating extended conjugated systems through the hydrazine group, make this compound a promising building block for materials with interesting optoelectronic properties.
Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The hydrazine group can be used to synthesize larger, conjugated molecules, such as triazoles or pyrazoles, which are known to exhibit fluorescence and other useful photophysical properties. For example, visible-light-mediated cyclization reactions involving 2-hydrazinopyridine (B147025) have been shown to produce triazolopyridine derivatives, which are a class of compounds with recognized biological and electronic activities.
Application as a Reagent in Analytical Chemistry for Detection and Quantification Methods
In analytical chemistry, the derivatization of analytes is a common strategy to improve their detectability and separation in techniques such as chromatography and mass spectrometry. Hydrazine and its derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones) to form stable hydrazones. nih.gov This reaction is highly efficient and specific, making it a valuable tool for the quantification of these important classes of molecules in complex biological and environmental samples.
This compound can serve as a potent derivatizing agent for such applications. The reaction of its hydrazine group with a carbonyl-containing analyte would result in the formation of a hydrazone, effectively "tagging" the analyte with the 3-chloro-2-fluoropyridine moiety. This tagging can offer several analytical advantages:
Enhanced Mass Spectrometric Detection: The presence of chlorine and fluorine atoms provides a distinct isotopic signature, which can aid in the identification and confirmation of the derivatized analyte in mass spectrometry.
Improved Chromatographic Separation: The introduction of the polar pyridine ring and the halogen atoms can alter the chromatographic behavior of the analyte, potentially improving its separation from interfering compounds in liquid chromatography (LC).
Fluorescence Tagging Potential: While this compound itself is not fluorescent, it can be a precursor to fluorescent tags. Further modification of the pyridine ring or reaction of the hydrazine with a fluorogenic carbonyl compound could lead to highly sensitive detection methods.
The use of hydrazinopyridine derivatives as derivatization agents for the analysis of various metabolites, including those involved in metabolic disorders, has been demonstrated. mdpi.com For instance, 2-hydrazinopyridine has been used in the development of probes for the dual sensing of metal ions like Zn(2+) and Cd(2+). sigmaaldrich.com Similarly, other hydrazine-based reagents are employed to enhance the sensitivity of detection for carbonyl-containing compounds in techniques like MALDI-MSI.
Future Research Directions and Emerging Opportunities for 3 Chloro 2 Fluoro 6 Hydrazinopyridine
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The advancement of green chemistry is crucial for modern organic synthesis, and the production of 3-chloro-2-fluoro-6-hydrazinopyridine is no exception. Future research should focus on developing synthetic methods that minimize environmental impact by adhering to the principles of green chemistry.
Key research objectives include:
Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. Research into catalyst-free reactions in water, for instance, has shown promise for synthesizing nitrogen-containing compounds derived from biomass. rsc.org
Energy Efficiency: Exploring energy-efficient synthesis techniques such as microwave-assisted synthesis and ultrasonic production. citedrive.comresearchgate.netnih.gov These methods can significantly reduce reaction times and energy consumption compared to traditional heating.
Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. citedrive.comresearchgate.netnih.gov
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials, aligning with a circular economy model.
A comparison of traditional versus potential green synthetic approaches is summarized below.
| Parameter | Traditional Synthesis | Future Sustainable Protocols |
| Solvents | DMF, Ethanol (B145695), Dioxane | Water, Bio-solvents, Supercritical CO2 |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |
| Catalysts | Homogeneous acid/base catalysts | Recoverable green catalysts, Biocatalysts |
| Process | Multi-step synthesis with isolation | One-pot, multicomponent reactions |
| Waste | Higher solvent and reagent waste | Minimized waste, improved atom economy |
Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
The reactivity of the pyridine (B92270) ring and the hydrazine (B178648) moiety can be harnessed through innovative catalytic systems to build complex molecular architectures with high precision.
Future research in this area should target:
Photocatalysis: Visible-light-mediated catalysis offers a green and mild approach for chemical transformations. acs.org Research into using organic photocatalysts to facilitate reactions like cyclization-desulfurization with hydrazinopyridines demonstrates a pathway for constructing novel heterocyclic scaffolds under environmentally friendly conditions. acs.orgacs.org
Palladium-Catalyzed Cross-Coupling: The presence of chloro and fluoro substituents on the pyridine ring makes it a candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). rsc.org Investigating these reactions could enable the regioselective introduction of various aryl, alkyl, or vinyl groups, significantly diversifying the range of accessible derivatives. nih.govmdpi.comnih.gov The development of catalysts that are effective for C-F bond activation would be particularly valuable. mdpi.com
Bimetallic Catalysis: The use of novel catalysts featuring two metal cores, such as copper ions supported on polymeric carbon nitride, could offer enhanced efficiency and selectivity in cross-coupling reactions. sciencedaily.com These systems can reduce the energy barrier for reactions and allow for catalyst recovery and reuse. sciencedaily.com
Integration of Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules and reactions. Integrating these methods can provide deep insights into the properties and reactivity of this compound.
Emerging opportunities include:
Reactivity Prediction: Employing Density Functional Theory (DFT) to model the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tjnpr.orgresearchgate.netraco.catnih.gov This can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective synthetic strategies. youtube.com
Mechanism Elucidation: Using computational tools to investigate the mechanisms of novel catalytic reactions. This can help in optimizing reaction conditions and designing more efficient catalysts.
Virtual Screening: Creating virtual libraries of derivatives based on the this compound scaffold and using computational docking studies to predict their binding affinity to biological targets, thereby prioritizing candidates for synthesis and biological evaluation. tjnpr.orgnih.gov
| Computational Method | Application Area | Potential Insights for this compound |
| Density Functional Theory (DFT) | Reactivity & Spectroscopy | Prediction of reactive sites, optimization of molecular geometry, calculation of HOMO/LUMO energies, simulation of IR and NMR spectra. researchgate.netresearchgate.netnih.gov |
| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets (e.g., enzymes, receptors). nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Modeling interactions within an enzyme active site to understand potential inhibitory mechanisms. |
Investigation of Bio-conjugation Strategies Utilizing the Hydrazine Moiety
The hydrazine group is a versatile functional handle for bioconjugation, allowing for the covalent labeling of biomolecules. acs.org The formation of a stable hydrazone linkage through reaction with an aldehyde or ketone is a widely used strategy. nih.govnih.gov
Future research should explore:
"Click Chemistry" Reactions: The reaction between hydrazines and carbonyl compounds is considered a form of "click chemistry" due to its efficiency and mild reaction conditions. rsc.orgrsc.orgresearchgate.net Developing optimized conditions for the conjugation of this compound to biomolecules containing carbonyl groups is a promising avenue.
Reversible Conjugation: The hydrazone linkage can be disassembled under mildly acidic conditions, a feature that can be exploited for controlled drug delivery applications. rsc.org
Catalyst Development: While aniline-based catalysts are often used to speed up hydrazone formation, they can be cytotoxic. Research into intramolecular catalysis or novel, non-toxic catalysts would broaden the applicability of this conjugation method in cellular environments. rsc.org
Stable Ligation Chemistries: Investigating alternative reactions of the hydrazine group, such as pyrazolone (B3327878) or pyrazole (B372694) ligation, could lead to more stable and chemically inert products suitable for in vivo applications. acs.org
Interdisciplinary Research Bridging Synthetic Chemistry with Advanced Materials Science and Chemoinformatics
The functional groups on this compound make it an attractive candidate for incorporation into larger systems, bridging different scientific fields.
Key interdisciplinary opportunities include:
Advanced Materials: The ability of the pyridine and hydrazine moieties to participate in hydrogen bonding and coordinate with metal ions suggests potential applications in the design of functional materials. researchgate.net This includes the development of polymers, metal-organic frameworks (MOFs), or co-crystals with specific electronic, optical, or recognition properties. researchgate.netontosight.ai
Chemoinformatics and Library Design: Utilizing chemoinformatic tools to design and synthesize focused libraries of compounds derived from this compound. researchgate.net These libraries can be screened against biological targets to identify new therapeutic agents. nih.govnih.gov The structural diversity introduced through novel catalytic methods can be leveraged to explore a vast chemical space. scilit.com
By pursuing these future research directions, the scientific community can fully exploit the synthetic versatility and functional potential of this compound, paving the way for new discoveries in sustainable chemistry, catalysis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-6-hydrazinopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen (e.g., Cl or F) on the pyridine ring with hydrazine. For example, reacting 3-chloro-2-fluoro-6-iodopyridine with hydrazine hydrate in ethanol under reflux (70–80°C) for 12–24 hours typically yields the product. Solvent choice (polar aprotic vs. protic) and temperature significantly affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm substitution patterns and hydrazine attachment.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) for small-molecule refinement if single crystals are obtained .
Q. What are the common stability challenges for hydrazine-containing pyridine derivatives, and how can they be mitigated?
- Methodological Answer : Hydrazine groups are prone to oxidation, forming azo compounds. Store the compound under inert gas (N or Ar) at –20°C in amber vials. Avoid prolonged exposure to light, moisture, or oxidizing agents. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can suppress radical-mediated degradation .
Advanced Research Questions
Q. How can competing reactivity of the chloro and fluoro substituents be managed during functionalization?
- Methodological Answer : The electron-withdrawing fluorine atom at position 2 deactivates the pyridine ring, making nucleophilic substitution at position 6 (Cl) more favorable. To target position 2 for substitution, use transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) under mild conditions. For example, Suzuki-Miyaura coupling with arylboronic acids in THF/HO at 60°C with Pd(PPh) as catalyst .
Q. What analytical strategies resolve contradictions in reported spectral data for hydrazinopyridine derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Standardize measurements using deuterated DMSO-d or CDCl at 25°C. Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) to identify dominant tautomers or conformers .
Q. How do steric and electronic effects of the trifluoromethyl group (if introduced) alter the compound’s biological activity?
- Methodological Answer : Introduce CF via radical trifluoromethylation (e.g., Umemoto’s reagent) at position 3 or 5. Assess bioactivity (e.g., antimicrobial IC) using microdilution assays. Compare with non-CF analogs to isolate electronic contributions (e.g., logP changes) from steric effects .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for hydrazinopyridine synthesis?
- Methodological Answer : Variations arise from:
- Hydrazine Purity : Technical-grade hydrazine (≤85%) vs. anhydrous (≥98%).
- Reaction Monitoring : Use HPLC or TLC at intermediate timepoints to optimize reaction duration.
- Byproduct Formation : Oxidative coupling byproducts (e.g., azo compounds) can consume starting material. Add antioxidants (e.g., ascorbic acid) to suppress side reactions .
Experimental Design Considerations
Q. What in silico tools predict the regioselectivity of electrophilic attacks on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
